HDAC2 Inhibitory Activity of the Hydroxyterphenylpropanamide Derivative – Synthetic Endpoint Advantage Over Unsubstituted Biphenyl Propanoic Acids
The N-hydroxypropanamide derivative synthesized from 3-(4-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid—N-hydroxy-3-[4-(4-hydroxyphenyl)phenyl]propanamide—exhibits IC₅₀ = 1700 nM against human HDAC2 in a HeLa cell-based assay [1]. In contrast, unsubstituted biphenyl propanoic acid analogs (e.g., 3-([1,1'-biphenyl]-3-yl)propanoic acid) cannot generate the phenolic hydroxyl required for the hydroxamic acid zinc-binding group, rendering them incapable of accessing this HDAC inhibitor chemotype . The target compound thus provides the only direct synthetic entry to this specific inhibitor class among commercially available biphenyl propanoic acid building blocks.
| Evidence Dimension | HDAC2 inhibitory activity of derived hydroxamic acid |
|---|---|
| Target Compound Data | IC₅₀ = 1700 nM (N-hydroxy-3-[4-(4-hydroxyphenyl)phenyl]propanamide, derived from target compound) against HDAC2 in HeLa cells |
| Comparator Or Baseline | 3-([1,1'-biphenyl]-3-yl)propanoic acid: cannot yield the phenolic hydroxyl required for hydroxamic acid formation; no HDAC2 inhibitory data available for analogous derivative |
| Quantified Difference | Target compound enables synthesis of an HDAC2 inhibitor with IC₅₀ = 1700 nM; comparator cannot access this chemotype due to missing functional handle. |
| Conditions | HeLa cell-based HDAC2 inhibition assay; compound evaluated as the N-hydroxypropanamide derivative |
Why This Matters
For procurement decisions in epigenetic drug discovery, the target compound uniquely enables the synthesis of a validated HDAC2 inhibitor chemotype, whereas unsubstituted biphenyl propanoic acids lack the requisite hydroxyl for pharmacophore construction.
- [1] IDRB Lab. Bioactivity Information: N-hydroxy-3-[4-(4-hydroxyphenyl)phenyl]propanamide (CID 42630929). IC₅₀ = 1700 nM against HDAC2. HeLa cell-based assay. View Source
